NPBWR1 Antagonist Potency: Direct Head-to-Head Comparison with 4-Methoxy and Phenyl Analogs
In a systematic SAR study of cyclopentylamine-based NPBWR1 antagonists, the 2-methoxyphenyl substituted derivative (compound 7r) demonstrated an IC50 of 0.67 µM against NPW-induced activation of the NPBWR1 receptor [1]. This potency significantly surpasses the 4-methoxyphenyl analog (compound 7l, IC50 = 3.80 µM) and is distinct from the unsubstituted phenyl analog (compound 7b, IC50 = 0.78 µM) [1].
| Evidence Dimension | NPBWR1 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.67 µM (compound 7r, 2-methoxyphenyl) |
| Comparator Or Baseline | 4-methoxyphenyl analog (7l): IC50 = 3.80 µM; Phenyl analog (7b): IC50 = 0.78 µM |
| Quantified Difference | >5.7-fold improvement over 4-methoxy; 14% improvement over unsubstituted phenyl |
| Conditions | NPW-activated NPBWR1 receptor assay; n=3 determinations |
Why This Matters
This head-to-head data directly informs procurement decisions: replacing the 2-methoxy group with a 4-methoxy or unsubstituted phenyl would result in a >5-fold loss of potency, undermining target engagement in NPBWR1-focused programs.
- [1] Guerrero M, et al. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists. Bioorg Med Chem Lett. 2013;23(3):614-9. Table 1. View Source
